3-(Bromomethyl)-2-methyl-1,1'-biphenyl
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Overview
Description
3-(Bromomethyl)-2-methyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromomethyl group attached to the third carbon of the biphenyl structure and a methyl group attached to the second carbon. Biphenyl derivatives are known for their diverse applications in organic synthesis, materials science, and pharmaceuticals.
Mechanism of Action
Mode of Action
Brominated compounds can undergo various types of reactions, including substitution and elimination reactions . In a biological context, this could involve the compound reacting with a target molecule, leading to a change in that molecule’s structure and potentially its function.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s stability and reactivity . For example, certain conditions might enhance or inhibit the compound’s ability to react with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-methyl-1,1’-biphenyl typically involves the bromination of 2-methyl-1,1’-biphenyl. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
On an industrial scale, the production of 3-(Bromomethyl)-2-methyl-1,1’-biphenyl may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted biphenyl derivatives with functional groups like azides, thiols, or ethers.
Oxidation: Biphenyl carboxylic acids or aldehydes.
Reduction: 2-Methyl-1,1’-biphenyl.
Scientific Research Applications
3-(Bromomethyl)-2-methyl-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the preparation of polymers and advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs and therapeutic agents.
Biological Studies: Used in the study of biochemical pathways and molecular interactions due to its ability to form various derivatives.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-2-methyl-1,1’-biphenyl: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Hydroxymethyl)-2-methyl-1,1’-biphenyl: Contains a hydroxymethyl group instead of a bromomethyl group.
2-Methyl-1,1’-biphenyl: Lacks the bromomethyl group, making it less reactive towards nucleophiles.
Uniqueness
3-(Bromomethyl)-2-methyl-1,1’-biphenyl is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution reactions
Properties
IUPAC Name |
1-(bromomethyl)-2-methyl-3-phenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCWKKQFHHVEPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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